molecular formula C16H19N3O3S B6513078 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893940-47-1

2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No. B6513078
CAS RN: 893940-47-1
M. Wt: 333.4 g/mol
InChI Key: XGUFOALHZUYRFP-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide (2-E-MTPT) is a novel small molecule compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. It is a derivative of thienopyridazinone, which is an important class of heterocyclic compounds. The compound has been studied for its potential biological activity, including antiviral, anti-inflammatory, and anticancer activities.

Scientific Research Applications

2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has been studied for its potential biological activity, including antiviral, anti-inflammatory, and anticancer activities. In vitro studies have demonstrated that 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). It has also been found to have anti-inflammatory activity in animal models of inflammation. In addition, 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has been found to have anticancer activity in vitro and in vivo, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide in laboratory experiments is its potential biological activity, including antiviral, anti-inflammatory, and anticancer activities. Additionally, 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has been found to have a low toxicity profile, making it a safe and effective compound to use in laboratory experiments. However, the exact mechanism of action of 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is still not fully understood, so further research is needed to elucidate its precise mode of action.

Future Directions

For the research of 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide include further studies to elucidate its precise mechanism of action and to investigate its potential therapeutic applications. Additionally, further studies are needed to investigate the potential for 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide to interact with other compounds and its potential for drug-drug interactions. Additionally, further studies are needed to investigate the potential for 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide to be used in combination with other drugs, as well as its potential for synergistic effects. Finally, further studies are needed to investigate the potential for 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide to be used in the treatment of various diseases, including cancer, HIV, and HCV.

Synthesis Methods

2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide was first synthesized by a two-step reaction from 4-methoxyphenylthiophen-2-ylmethanol and ethyl acetoacetate. The first step involved the reaction of 4-methoxyphenylthiophen-2-ylmethanol with ethyl acetoacetate in the presence of anhydrous potassium carbonate and acetic acid to form a mixture of the desired 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide and the by-product 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propionamide. The second step then involved the separation of the two products by column chromatography.

properties

IUPAC Name

2-ethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-22-8-15(20)17-16-13-9-23-10-14(13)18-19(16)11-4-6-12(21-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUFOALHZUYRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

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